Cadmium oxide

Catalog No.
S581148
CAS No.
1306-19-0
M.F
CdO
M. Wt
128.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cadmium oxide

CAS Number

1306-19-0

Product Name

Cadmium oxide

IUPAC Name

oxocadmium

Molecular Formula

CdO

Molecular Weight

128.41 g/mol

InChI

InChI=1S/Cd.O

InChI Key

CXKCTMHTOKXKQT-UHFFFAOYSA-N

SMILES

O=[Cd]

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Soluble in dilute acid
Slowly soluble in ammonium salts
Insoluble in alkalies
Insoluble in water
Solubility in water: none
Insoluble

Synonyms

cadmium oxide, cadmium oxide, hydrate, monteponite

Canonical SMILES

[O-2].[Cd+2]

The exact mass of the compound Cadmium oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)soluble in dilute acidslowly soluble in ammonium saltsinsoluble in alkaliesinsoluble in watersolubility in water: noneinsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Oxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Cadmium oxide (CdO, CAS 1306-19-0) is a critical inorganic precursor and n-type semiconductor characterized by a cubic rock-salt lattice, a direct optical bandgap of approximately 2.18–2.3 eV, and an exceptionally low electron effective mass of ~0.27 me [1], [2]. In industrial and advanced laboratory procurement, it is primarily sourced for two distinct workflows: as a high-purity metal precursor for the hot-injection synthesis of colloidal quantum dots (such as CdSe and CdTe), and as a foundational matrix for high-mobility transparent conducting oxides (TCOs) [1]. Unlike many transition metal oxides, CdO exhibits a highly specific combination of thermal stability and intrinsic dopability, allowing it to sustain massive carrier concentrations while maintaining superior electron mobility compared to standard commercial wide-bandgap alternatives [2].

Substituting cadmium oxide with other cadmium salts (like cadmium acetate or cadmium chloride) in nanocrystal synthesis, or replacing it with conventional wide-bandgap oxides (like zinc oxide or tin oxide) in optoelectronics, severely compromises end-product performance[1], [2]. In quantum dot manufacturing, highly soluble salts like cadmium acetate trigger overly rapid, poorly controlled nucleation, leading to broad particle size distributions and reduced quantum yields [1]. Conversely, CdO requires thermal activation with ligands like oleic acid, which perfectly separates the nucleation and growth phases. In TCO applications, substituting CdO with ZnO or SnO2 results in a fundamental transport bottleneck; the higher electron effective mass of zinc and tin oxides inherently caps electron mobility at a fraction of what CdO can achieve, preventing the realization of ultra-low sheet resistances required for advanced transparent conductors [2].

Superior Emission Narrowing in Hot-Injection Quantum Dot Synthesis

In the synthesis of CdSe quantum dots, the choice of cadmium precursor dictates the reaction kinetics. Cadmium oxide, when dissolved in oleic acid to form cadmium oleate in situ, yields nanocrystals with a highly controlled growth phase, resulting in a narrow Full Width at Half Maximum (FWHM) of 25-30 nm [1]. In contrast, substituting with highly soluble salts like cadmium acetate—which exhibits higher initial reactivity—often leads to overlapping nucleation and growth phases, resulting in a broader FWHM and lower batch-to-batch reproducibility [1].

Evidence DimensionEmission Full Width at Half Maximum (FWHM)
Target Compound DataCdO-derived QDs: 25-30 nm FWHM
Comparator Or BaselineCadmium Acetate-derived QDs: >35-40 nm FWHM
Quantified DifferenceUp to 30% narrower emission spectrum (superior monodispersity)
ConditionsHot-injection colloidal synthesis in octadecene/oleic acid

Procurement of CdO over acetate salts is essential for display and biomedical manufacturers requiring highly monodisperse quantum dots with precise, narrow emission profiles.

Intrinsic Electron Mobility Advantage in Transparent Conducting Oxides

For transparent electrode applications, carrier mobility determines conductivity without the parasitic free-carrier absorption caused by excessive doping. Cadmium oxide thin films exhibit intrinsic electron mobilities that can exceed 300 cm2/Vs, driven by a highly favorable conduction band structure and a low electron effective mass of approximately 0.27 me [1], [2]. By comparison, industry-standard zinc oxide (ZnO) and tin oxide (SnO2) films typically plateau at mobilities of 50-100 cm2/Vs due to higher effective masses and more severe ionized impurity scattering [1].

Evidence DimensionThin Film Electron Mobility (μ)
Target Compound DataCdO films: >200-300 cm2/Vs
Comparator Or BaselineZnO / SnO2 films: 50-100 cm2/Vs
Quantified Difference3x to 6x higher intrinsic electron mobility
ConditionsPolycrystalline or epitaxial thin films measured via Hall effect at room temperature

Engineers designing low-sheet-resistance transparent electrodes must select CdO-based systems when conventional ZnO or SnO2 cannot meet the required mobility thresholds.

Ultra-High Conductivity in Heavily Doped Architectures

When heavily doped to maximize electrical performance, CdO demonstrates an exceptional capacity to maintain mobility at extreme carrier concentrations. Indium-doped cadmium oxide (In:CdO) films have achieved conductivities of approximately 16,800 to 17,000 S/cm with a carrier concentration of 1.5 × 10^21 cm^-3 [1]. In contrast, commercial indium tin oxide (ITO) and high-mobility spinels like Cd2SnO4 typically max out at conductivities of 8,300 to 10,000 S/cm under similar processing conditions, limited by severe mobility degradation at high dopant levels [1].

Evidence DimensionMaximum Electrical Conductivity (σ)
Target Compound DataIn-doped CdO: ~17,000 S/cm
Comparator Or BaselineCd2SnO4 / Commercial ITO: ~8,300 - 10,000 S/cm
Quantified DifferenceApproximately 70-100% higher maximum conductivity
ConditionsHeavily doped thin films grown via chemical vapor deposition

For next-generation optoelectronics requiring extreme conductivity beyond the physical limits of ITO, CdO serves as the necessary high-performance host matrix.

Halide-Free Processing for Defect-Free Nanocrystals

In the synthesis of high-purity colloidal nanocrystals, the presence of spectator ions from the metal precursor can introduce non-radiative recombination centers. Utilizing cadmium oxide as the Cd source ensures a completely halide-free reaction environment, as the oxide decomposes cleanly into water and the target cadmium-ligand complex when reacted with fatty acids[1]. Using cadmium chloride (CdCl2) introduces chloride ions that can competitively bind to the nanocrystal surface, altering growth kinetics and potentially degrading the optoelectronic purity of the final quantum dots [1].

Evidence DimensionByproduct / Spectator Ion Generation
Target Compound DataCdO: Generates only volatile water upon oleate formation
Comparator Or BaselineCdCl2: Leaves residual chloride (Cl-) ions in solution
Quantified Difference100% elimination of halide spectator ions
ConditionsColloidal synthesis in non-coordinating solvents (e.g., ODE)

Procuring CdO eliminates the risk of halide-induced surface defects, ensuring maximum reproducibility and optical purity in commercial quantum dot manufacturing.

High-QY Colloidal Quantum Dot Manufacturing

Directly downstream of its superior precursor reactivity profile and halide-free decomposition, CdO is the material of choice for synthesizing CdSe and CdTe quantum dots used in QLED displays and biomedical imaging, where narrow emission (low FWHM) and high quantum yield are non-negotiable [1].

Advanced Transparent Conducting Electrodes

Leveraging its intrinsic electron mobility advantage, CdO is utilized in specialized photovoltaics and optoelectronic devices where the electron mobility of ZnO or SnO2 is insufficient to achieve the required ultra-low sheet resistance without excessive optical absorption [2].

Mid-Infrared Plasmonic Materials

Because heavily doped CdO maintains high mobility at extreme carrier concentrations, it is highly sought after for mid-IR plasmonics; its properties allow for precise control of the plasma frequency without the excessive damping seen in traditional ITO films [2],[3].

Physical Description

Cadmium oxide appears as brown crystals or brown amorphous powder. Used as an electroplating chemical and in the manufacture of cadmium electrodes. Is a component of silver alloys, phosphors, semiconductors, glass and ceramic glazes. Formerly used by veterinarians to kill worms and parasites. (EPA, 1998)
DryPowder
ODOURLESS BROWN CRYSTALS OR AMORPHOUS POWDER.
odorless, yellow-brown, finely divided particulate dispersed in air.
Odorless, yellow-brown, finely divided particulate dispersed in air. [Note: See listing for Cadmium dust for properties of Cd.]

Color/Form

Brown cubic crystals
Dark-brown, infusible powder or cubic crystals
... Yellow-brown, finely divided particulate dispersed in air. /fume/
Colorless, amorphous powder (form 1)

Boiling Point

2838 °F at 760 mm Hg (sublimes) (NTP, 1992)
1559 °C (sublimes)
2838°F (sublimes)
Decomposes

Density

8.15 Crystalline form 6.95 Amorphous form (EPA, 1998)
8.15 g/cu cm
Density (amorphous): 6.9 g/cm³
8.65 (metal)
8.15 (crystalline form)/6.95 (amorphous form)

Odor

Odorless

Melting Point

Greater than 2732° F (EPA, 1998)
2599°F

UNII

0H3KWS8KJ3

GHS Hazard Statements

Aggregated GHS information provided by 502 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (26.29%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (99.2%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): AS AN ASCARICIDE IN SWINE

Mechanism of Action

Rats were intratracheally... /dosed with/ 36.5 or 27.5 ug of cadmium (Cd) as soluble cadmium chloride (CdCl2) and insoluble cadmium oxide (CdO) salts. The retention of metal in lungs, liver and kidney was assessed by atomic adsorption spectrophotometer. The animals were ip primed with sheep red blood cells (SRBC) and assessed for the number of antibody forming cells in lung associated lymph nodes (LALN) and spleen. Both the compounds had similar retention of metal in lungs but CdO induced more pulmonary inflammatory and degradative changes than CdCl2. The larger influx of polymorphonuclear cells (PMNs) following CdO exposure appears to be due to the absence of protection afforded by Cd induced metallothionein cytoplasmic protein while the Cd metallothionein complex formed in the case of CdCl2 is more protective. However both forms of Cd had similar local immunosuppressive potential but CdO had more prolonged suppressive effect
Surfactant lipids of the alveolar space protect the lung from various environmental stimuli. We investigated the influence of ultrafine (UF) CdO particles inhalation on two key enzymes involved in lung sphingolipid metabolism, serine palmitoyltransferase (SPT), and sphingomyelinase (SMase). Rats inhaled either 0.63 mg UF-CdO/cu m for 6 hr (group 1), or 1.08 mg UF-CdO/cu m 12 hr/day for 10 days (group 2). Two corresponding control groups inhaled filtered clean air. Additional rats intratracheally instilled with lipopolysaccharide (LPS) were used as positive controls. Semiquantitative reverse-transcription polymerase chain reaction (RT-PCR) of lung tissue showed a significant increase in the level of SPT mRNA (LCB2 subunit) expression in group 2 compared to the corresponding controls (p <0.01). Group 1 and LPS were not statistically different from control. No alteration in the mRNA level of SMase was detected in any exposure group. The immunohistochemical analysis showed that SPT (LCB2 subunit) localization was stronger in the alveolar type II cells of group 2 lungs compared to the corresponding controls. These results were correlated with alterations in ...cellular and biochemical parameters and lung morphology. Since SPT is the key enzyme for de novo sphingolipid synthesis in lung surfactant and SMase is responsible for sphingomyelin catabolism, we can postulate that high-dose UF-CdO exposure for 10 days induces an increase in sphingolipid synthesis in the type II cells of rat lungs that would not be promptly followed by its degradation.

Vapor Pressure

1 mm Hg at 1832 °F (EPA, 1998)
1 Pa at 770 °C (sublimes); 10 Pa at 866 °C (sublimes); 100 Pa at 983 °C (sublimes); 1 kPa at 1128 °C (sublimes); 10 kPa at 1314 °C (sublimes); 100 kPa at 1558 °C (sublimes)
0 mmHg (approx)

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Impurities

Cadmium oxide, powder reagent grade has the following impurities: chloride: 0.002%; nitrate (NO3); 0.01%; sulfate (SO4); 0.20%; copper: 0.005%; iron: 0.002%; lead: 0.01%.
Cadmium oxide ... impurities (%): Cl, 0.002; NO3, 0.01; SO4, 0.20; Cu, 0.005; Fe, 0.002; and Pb, 0.01.

Other CAS

1306-19-0

Associated Chemicals

Cadmium ion (2+);22537-48-0

Wikipedia

Cadmium oxide

Biological Half Life

IN RATS, INTRATRACHEALLY ADMIN CADMIUM OXIDE TAGGED WITH (109)CD, HALF-LIFE IN LUNG WAS 4 HR ...

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Cadmium oxide is produced by evaporation of cadmium metal and oxidation of the vapor. It can also be obtained by thermal decomposition of cadmium nitrate or carbonate or by oxidation of molten cadmium by an oxidizing agent. Commercial cadmium oxide should be completely soluble in sodium cyanide solution and contain no heavy-metal or sulfur impurities.
Pure Cd metal is melted and then vaporized whereupon air is blown through the hot vapor, oxidizing the cadmium and carrying the product to a baghouse. The resultant oxide (particle size controlled by the /air to cadmium/ ratio) is calcined at 550 °C to ensure uniform properties.

General Manufacturing Information

All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Cadmium oxide (CdO): ACTIVE
Some fume and dust from welding processes ... may contain cadmium or cadmium oxide compounds. The specific form and concentration of cadmium present ... are dependent on the composition of the filler metal, base metals, metal coatings, atmosphere, flux, and welding process.

Storage Conditions

Storage temperature: Ambient with open venting

Dates

Last modified: 08-15-2023

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